N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide” consists of a benzamide core with a butyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the nitrogen atom.Scientific Research Applications
Anti-tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound could be used in the development of potent anti-tubercular agents.
Antioxidant Activity
The compound was synthesized and its antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests . This indicates that the compound could have potential applications in the development of antioxidant agents.
Antibacterial Activity
The compound was tested for its in vitro growth inhibitory activity against different bacteria . This suggests that the compound could be used in the development of antibacterial agents.
Biocides
Isothiazolinones, which are related to the compound, are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . This suggests that the compound could be used in the development of biocides.
Antifungal Activity
As mentioned above, isothiazolinones have fungiostatic activity . This suggests that the compound could be used in the development of antifungal agents.
Antiviral Activity
Isothiazole and its derivatives, which are related to the compound, have been found to have antiviral activities . This suggests that the compound could be used in the development of antiviral agents.
Mechanism of Action
Target of Action
The primary targets of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide are G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in modulating excitability in cells .
Mode of Action
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide interacts with GIRK channels, acting as an activator . This interaction results in the opening of these channels, allowing potassium ions to flow into the cell .
Biochemical Pathways
The activation of GIRK channels by N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide affects the potassium ion concentration inside the cell . This can influence various downstream effects, including the regulation of neuronal excitability and heart rate .
Pharmacokinetics
It has been suggested that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide’s action include the modulation of cellular excitability. By activating GIRK channels, it can potentially influence physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-3-10-16(14-9-11-20(18,19)12-14)15(17)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIFUMTKDHOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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